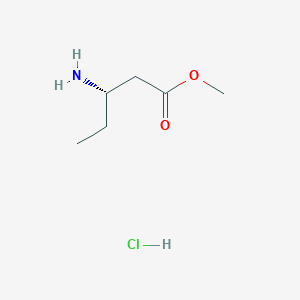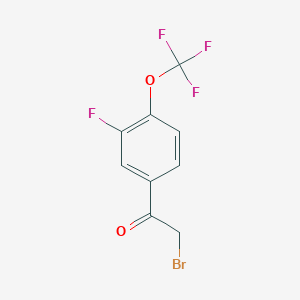
N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide, also known as DT-010, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DT-010 belongs to the class of oxalamide derivatives and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
作用机制
The mechanism of action of N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide involves its interaction with various molecular targets in the body. In cancer cells, N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide induces apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide also inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF). In neurological disorders, N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide reduces neurotoxicity by inhibiting the formation of reactive oxygen species (ROS) and reducing inflammation.
Biochemical and Physiological Effects:
N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide has been shown to have various biochemical and physiological effects in the body. In cancer cells, N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide inhibits the expression of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide also inhibits the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression. In neurological disorders, N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide reduces oxidative stress and inflammation, which are major contributors to neurodegeneration.
实验室实验的优点和局限性
N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide has several advantages for laboratory experiments. It is easy to synthesize and purify, making it suitable for large-scale studies. N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide also has a high degree of stability, which allows for long-term storage and use. However, N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide has some limitations in laboratory experiments, particularly in terms of its solubility and bioavailability. These limitations can be overcome through the use of appropriate solvents and formulations.
未来方向
There are several future directions for the study of N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide. One area of research is the development of N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide-based drug formulations for the treatment of cancer and neurological disorders. Another area of research is the identification of new molecular targets for N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide, which could expand its therapeutic applications. Additionally, further studies are needed to elucidate the pharmacokinetics and pharmacodynamics of N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide, which could inform its clinical development. Overall, N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide has significant potential as a therapeutic agent and warrants further investigation.
合成方法
The synthesis of N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide involves the reaction of 2-(dimethylamino)ethylamine with 2-bromo-3-thiophenecarboxaldehyde to form the intermediate compound, 2-(dimethylamino)-2-(thiophen-3-yl)ethylamine. This intermediate is then reacted with 2-bromoethyl methyl ether and oxalic acid dihydrate to yield N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide. The synthesis of N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide has been optimized to achieve high yields and purity, making it suitable for further scientific research.
科学研究应用
N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. In cancer research, N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide has also been studied for its potential neuroprotective effects, particularly in the treatment of Alzheimer's disease. Studies have shown that N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide can reduce amyloid-beta-induced neurotoxicity and improve cognitive function in animal models.
属性
IUPAC Name |
N'-[2-(dimethylamino)-2-thiophen-3-ylethyl]-N-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S/c1-16(2)11(10-4-7-20-9-10)8-15-13(18)12(17)14-5-6-19-3/h4,7,9,11H,5-6,8H2,1-3H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPMHIMYJHOGLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NCCOC)C1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![butyl 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate](/img/structure/B2856183.png)

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide](/img/structure/B2856187.png)
![3-[(4-Phenylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B2856190.png)
![5-[2-(4-fluorophenyl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione](/img/structure/B2856191.png)

![6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2856194.png)

![N-(4-methoxybenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2856200.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2856202.png)
![3-[[1-(4,4,4-Trifluorobutanoyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2856203.png)
![6-Hexyl-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
